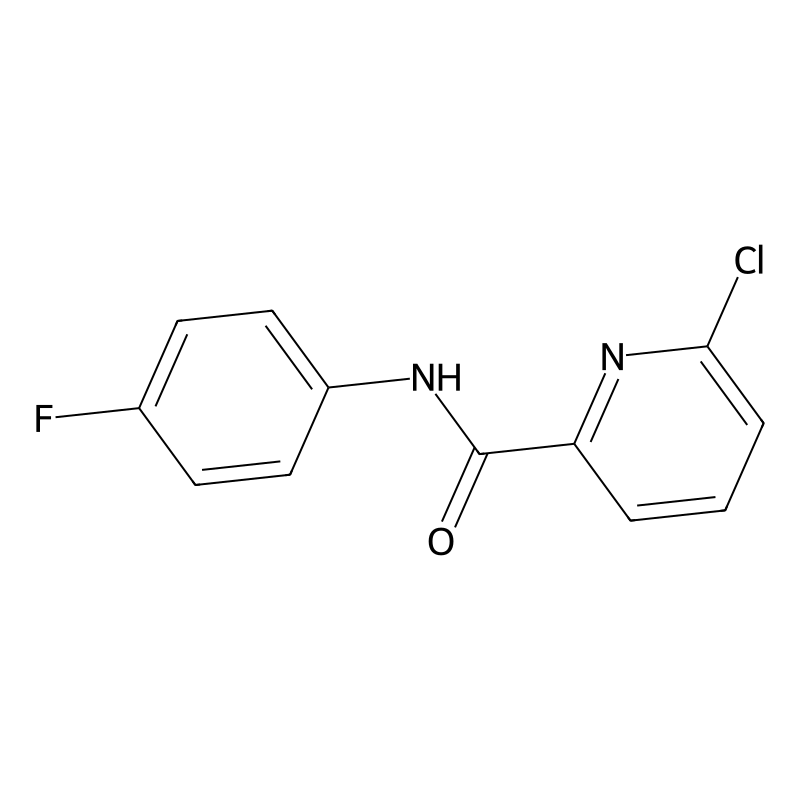

6-Chloro-N-(4-fluorophenyl)picolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “6-Chloro-N-(4-fluorophenyl)picolinamide” could be used in chemical synthesis . The specific applications, methods, and results are not detailed in the available resources.

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Research

Scientific Field: Chemical Synthesis

Scientific Field: Biochemistry

Scientific Field: Molecular Biology

6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the molecular formula . This compound features a chloro group at the 6th position and a 4-fluorophenyl group attached to the nitrogen of the picolinamide structure. It is recognized for its applications in medicinal chemistry, material science, and biological research due to its unique structural characteristics and potential biological activities .

- Substitution Reactions: The chloro group can be replaced by various nucleophiles under appropriate conditions.

- Oxidation and Reduction: While less common, this compound can participate in redox reactions.

- Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions- Substitution Reactions: Sodium hydroxide and potassium carbonate are frequently used reagents.

- Oxidation: Potassium permanganate is a typical oxidizing agent.

- Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) serves as a common reducing agent.

Research indicates that 6-Chloro-N-(4-fluorophenyl)picolinamide exhibits potential biological activities, particularly in the realm of drug development. Its structure allows it to interact with specific molecular targets, which may include inhibiting enzymes or receptors involved in disease pathways. This makes it a subject of interest for studies related to cancer treatment and other therapeutic applications.

The synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide typically involves the reaction of 6-chloropicolinic acid with 4-fluoroaniline. This reaction often employs coupling agents such as sulfuric acid and triethylamine as catalysts. The process is generally conducted at elevated temperatures, typically between 120-130°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but is scaled up for mass production. High-purity reagents and controlled reaction conditions are crucial to ensure consistency and quality. Automated reactors and continuous flow systems may be utilized to enhance production efficiency.

6-Chloro-N-(4-fluorophenyl)picolinamide has diverse applications across various fields:

- Medicinal Chemistry: Investigated for its potential in drug development, particularly against cancer.

- Material Science: Used in synthesizing advanced materials with specific properties.

- Biological Research: Serves as a valuable tool for studying biological pathways and mechanisms.

- Industrial

The mechanism of action for 6-Chloro-N-(4-fluorophenyl)picolinamide involves its interaction with various molecular targets. In medicinal contexts, it may inhibit specific enzymes or receptors that play roles in disease progression. The exact pathways and targets can vary based on the application, highlighting its versatility as a compound in biological research.

Several compounds share structural similarities with 6-Chloro-N-(4-fluorophenyl)picolinamide. Here are some notable examples:

- 6-Chloro-N-(4-chlorophenyl)picolinamide

- 6-Chloro-N-(4-methylphenyl)picolinamide

- 6-Chloro-N-(4-bromophenyl)picolinamide

Uniqueness

The uniqueness of 6-Chloro-N-(4-fluorophenyl)picolinamide lies in its combination of both chloro and fluoro groups. This dual functionalization can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of these groups enhances its potential applications across medicinal chemistry and material science, making it a versatile compound worthy of further exploration.

Synthetic Methodologies for Picolinamide Derivatives

Cross-Coupling Reactions Catalyzed by Palladium-NHC Complexes

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the pyridine backbone. Recent advancements using N-heterocyclic carbene (NHC) ligands have improved catalytic efficiency. For instance, Pd(II)-NHC complexes stabilized by aniline ligands enable Suzuki–Miyaura coupling of amides and aryl chlorides at mild temperatures (25–80°C) with catalyst loadings as low as 0.5–1.0 mol% . Key parameters include:

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Catalyst | [(IPr)PdCl₂(AN)] | 85–99 |

| Solvent | THF/H₂O (3:1) | — |

| Temperature | 80°C | — |

| Reaction Time | 12–24 hours | — |

These catalysts exhibit superior stability compared to traditional phosphine ligands, reducing side reactions such as dehalogenation .

Electrochemical Dechlorination Approaches

Electrochemical methods offer a sustainable alternative for synthesizing chlorinated intermediates. A notable protocol involves the dechlorination of trichloromethylpyridine derivatives in amine solvents under controlled potentials (1.5–2.0 V). For example, dissolving 3,4,5-trichloropicolinonitrile in ethylenediamine at 25°C yields 6-chloropicolinamide precursors with 75–83% efficiency . This method minimizes hazardous byproducts like HCl gas.

Amidation Strategies Using Trichloropyridine Precursors

Direct amidation of 6-chloropicolinic acid with 4-fluoroaniline remains the most scalable route. Industrial processes employ coupling agents (e.g., thionyl chloride or PCl₅) to activate the carboxylic acid, followed by ammonolysis:

Acid Chloride Formation:

$$ \text{C}6\text{H}4\text{ClNO}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{ClNOCl} + \text{SO}_2 + \text{HCl} $$

Conditions: 60–80°C, 2–4 hours, 85–90% yield .Ammonolysis:

$$ \text{C}6\text{H}4\text{ClNOCl} + \text{C}6\text{H}4\text{FNH}2 \rightarrow \text{C}{12}\text{H}8\text{ClFN}2\text{O} + \text{HCl} $$

Conditions: 0–5°C, 1–2 hours, 70–80% yield .

Optimization of Reaction Conditions for High-Yield Production

Critical optimizations include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .

- Catalyst Recycling: Pd/NHC complexes can be reused up to 5 cycles with <10% activity loss .

- Byproduct Mitigation: Scavengers like molecular sieves absorb HCl, improving purity .

| Optimization Factor | Impact on Yield |

|---|---|

| Solvent Polarity | ↑ Polarity → ↑ Reaction Rate |

| Temperature Gradient | 5°C Increments → ±5% Yield Shift |

| Catalyst Loading | 1.0 mol% → Max Efficiency |

Purification and Crystallization Techniques

Post-synthesis purification involves:

- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted aniline .

- Recrystallization: Dissolving crude product in hot ethanol (80°C) followed by slow cooling yields needle-like crystals with >98% purity .

X-ray crystallography confirms a monoclinic crystal system (Space Group P2₁/c) with lattice parameters:

- a = 7.42 Å, b = 10.89 Å, c = 12.35 Å

- α = 90°, β = 102.7°, γ = 90° .